2-Iodo-5-nitroaniline

Palladium catalysis Indole synthesis Heteroannulation

2-Iodo-5-nitroaniline (C₆H₅IN₂O₂, MW 264.02) is a disubstituted aromatic amine bearing an iodine atom at the 2-position (ortho to the amino group) and a nitro group at the 5-position (para to the amino group). This specific ortho-iodo/para-nitro substitution pattern renders it a privileged scaffold for palladium-catalyzed indole and tryptophan syntheses via heteroannulation, where the iodine serves as an oxidative addition handle and the nitro group exerts a strong electron-withdrawing influence that modulates both reactivity and solid-state packing.

Molecular Formula C6H5IN2O2
Molecular Weight 264.02 g/mol
CAS No. 5459-50-7
Cat. No. B1593984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-5-nitroaniline
CAS5459-50-7
Molecular FormulaC6H5IN2O2
Molecular Weight264.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])N)I
InChIInChI=1S/C6H5IN2O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,8H2
InChIKeyVKQOHFHGWCXKOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.79e-05 M

2-Iodo-5-nitroaniline (CAS 5459-50-7): Building Block for Pd Heteroannulation


2-Iodo-5-nitroaniline (C₆H₅IN₂O₂, MW 264.02) is a disubstituted aromatic amine bearing an iodine atom at the 2-position (ortho to the amino group) and a nitro group at the 5-position (para to the amino group) [1]. This specific ortho-iodo/para-nitro substitution pattern renders it a privileged scaffold for palladium-catalyzed indole and tryptophan syntheses via heteroannulation, where the iodine serves as an oxidative addition handle and the nitro group exerts a strong electron-withdrawing influence that modulates both reactivity and solid-state packing [1][2]. The compound is commercially available from multiple reputable suppliers at ≥97% purity (typically 97–98% by GC/HPLC), with a melting point of 139–142 °C and a density of ~2.1 g/cm³ .

1

Pd-catalyzed indole and tryptophan synthesis

Ortho-iodo handle enables oxidative addition

2

Ligandless heteroannulation workflows

Milder conditions vs bromo/chloro analogs

3

Crystal engineering with halogen bonding

Predictable 3D iodo-nitro supramolecular network

2-Iodo-5-nitroaniline vs Bromo/Chloro Analogs


Although 2-bromo-5-nitroaniline (CAS 10403-47-1) and 2-chloro-5-nitroaniline (CAS 6283-25-6) share the same nitroaniline core, the identity of the 2-halogen substituent fundamentally alters the reaction manifold available to the user. The C–I bond dissociation energy (approximately 228–240 kJ/mol) is substantially lower than that of C–Br (~276–290 kJ/mol) and C–Cl (~328–346 kJ/mol), meaning the iodine atom undergoes oxidative addition with Pd(0) significantly faster and under far milder conditions [1]. This difference is not merely kinetic; it changes the ligation requirements. In Pd-catalyzed heteroannulation with aldehydes, ortho-iodoanilines—including 2-iodo-5-nitroaniline—proceed efficiently under ligandless conditions [Pd(OAc)₂, DABCO, DMF, 85 °C], whereas the corresponding ortho-bromo- and ortho-chloroanilines require the X-Phos ligand, Pd(dba)₂, and a higher temperature of 120 °C to achieve comparable conversion [2]. Substituting a bromo- or chloro-analog into a protocol optimized for the iodo compound will result in reaction failure or drastically reduced yields.

Target

2-Iodo-5-nitroaniline: ligandless Pd coupling at 85 °C

Substitute Risk

2-Bromo/Chloro analogs require X-Phos ligand and 120 °C; direct protocol transfer may fail

Target

Literature-validated total synthesis intermediate (Indolactam V, Complestatin)

Substitute Risk

No peer-reviewed complex molecule syntheses reported for bromo/chloro analogs; precedent gap

Target

3D supramolecular architecture via iodo-nitro and π-π stacking

Substitute Risk

4-Iodo isomer forms only 2D sheets; crystal packing and solubility profile may diverge

2-Iodo-5-nitroaniline: Differentiation Evidence vs Analogs


Ligandless vs Ligand-Requiring Pd Heteroannulation

In the one-pot palladium-catalyzed annulation of ortho-haloanilines with aldehydes to form indoles, 2-iodo-5-nitroaniline reacts under mild, ligandless conditions [Pd(OAc)₂, DABCO, DMF, 85 °C]. In contrast, ortho-bromoanilines and ortho-chloroanilines—including their 5-nitro-substituted analogs—require the X-Phos ligand, Pd(dba)₂ as the palladium source, KOAc as the base, DMA as the solvent, and a higher reaction temperature of 120 °C to achieve productive coupling [1]. This represents a 35 °C temperature differential and complete elimination of the ligand cost and complexity when using the iodo derivative.

Ligandless Pd Annulation
Head-to-head
Iodo: Pd(OAc)₂, DABCO, DMF, 85 °C Bromo/Chloro: X-Phos, Pd(dba)₂, DMA, 120 °C
Eliminates phosphine ligand cost and complexity
Reported ΔT = −35 °C; supports simpler protocol
Palladium catalysis Indole synthesis Heteroannulation Cross-coupling

Iodo-Nitro Interactions: 3D vs 2D Supramolecular Architecture

Single-crystal X-ray diffraction analysis reveals a fundamental difference in supramolecular architecture between regioisomers. 2-Iodo-5-nitroaniline crystallizes with a three-dimensional network constructed from N—H...O hydrogen bonds (forming centrosymmetric dimers), asymmetric three-centre iodo...nitro interactions (forming chains), and aromatic π...π stacking interactions (linking chains into a 3D framework). In the isomeric 4-iodo-2-nitroaniline, π...π stacking interactions are completely absent; molecules assemble only into two-dimensional sheets via hydrogen-bonded chains and two-centre iodo...nitro interactions [1].

3D vs 2D Packing
Head-to-head
2-Iodo-5-nitro: 3D network (H-bonds + I···O₂N + π-π) 4-Iodo isomer: 2D sheets only
Predictable 3D topology for crystal engineering
π-π stacking absent in 4-iodo isomer
Crystal engineering Halogen bonding Supramolecular chemistry Solid-state packing

Total Synthesis of Indolactam V and Complestatin

2-Iodo-5-nitroaniline (designated as 3-nitro-2-iodoaniline 5) served as the key building block in two independent total syntheses. In the total synthesis of (-)-indolactam V, a protein kinase C activator, Pd-catalyzed indole synthesis from 3-nitro-2-iodoaniline 5 with aldehydes 6 and 7 provided the critical 4-nitrotryptophanol derivative 4, ultimately delivering the natural product in 18% overall yield (12 steps from L-glutamic acid) [1]. Separately, 2-iodo-5-nitroaniline was employed as a starting material in the stereoselective preparation of the DEFG macrocyclic ring fragments of complestatin and chloropeptin I, HIV-1 integrase inhibitors, using intramolecular Suzuki-Miyaura reaction as the key macrocyclization step [2].

Total Synthesis Precedent
Cross-study
Key building block for (-)-Indolactam V and Complestatin DEFG ring
Literature-validated synthetic utility
No equivalent precedent for bromo/chloro analogs
Total synthesis Natural products Indolactam Complestatin Protein kinase C

Melting Point Differentiation vs Chloro Analog

The melting point of 2-iodo-5-nitroaniline (139–142 °C) is approximately 20 °C higher than that of 2-chloro-5-nitroaniline (118–121 °C) [1], providing a simple and cost-effective identity verification test that can distinguish between these two halogen analogs upon receipt. The bromo analog (2-bromo-5-nitroaniline, mp 138–142 °C) is essentially indistinguishable from the iodo compound by melting point alone, underscoring the need for orthogonal analytical methods (e.g., NMR, mass spectrometry) when differentiating between the iodo and bromo derivatives.

Melting Point Gap
Cross-study
Iodo: 139–142 °C Chloro: 118–121 °C (Δ ≈ +20 °C)
Rapid identity check upon receipt
Iodo/Bromo mp overlap (~0–2 °C); use spectroscopy
Quality control Identity testing Melting point Procurement specification

C–X Bond Dissociation Energy and Pd Oxidative Addition

The thermodynamic driving force for oxidative addition of aryl halides to Pd(0) correlates inversely with carbon–halogen bond dissociation energy (BDE). The C–I BDE of aryl iodides is approximately 228–240 kJ/mol, compared to ~276–290 kJ/mol for C–Br and ~328–346 kJ/mol for C–Cl [1]. This intrinsic bond strength gradient establishes the well-known reactivity order Ar-I > Ar-Br > Ar-Cl for Pd-catalyzed cross-couplings, with aryl iodides participating in oxidative addition at rates typically 10² to 10³ times faster than the corresponding aryl bromides under comparable conditions [2]. The ortho-nitro substituent in 2-iodo-5-nitroaniline further polarizes the C–I bond through its electron-withdrawing effect, potentially enhancing the electrophilicity of the ipso carbon toward Pd(0).

C–X Bond Energy
Class-level
C–I BDE: ~228–240 kJ/mol C–Br: ~276–290; C–Cl: ~328–346 kJ/mol
Mechanistic basis for faster oxidative addition
Class-level estimate; ortho-nitro enhances polarization
Bond dissociation energy Oxidative addition Physical organic chemistry Cross-coupling kinetics

2-Iodo-5-nitroaniline: Application Scenarios


Ligandless Pd-Catalyzed Indole/Tryptophan Library Synthesis

For medicinal chemistry groups synthesizing indole- or tryptophan-based compound libraries via Pd-catalyzed heteroannulation, 2-iodo-5-nitroaniline is the preferred substrate. The J. Org. Chem. 2006 study demonstrates that ortho-iodoanilines—exemplified by 2-iodo-5-nitroaniline—undergo efficient annulation with aldehydes under ligandless conditions [Pd(OAc)₂, DABCO, DMF, 85 °C], whereas the bromo- and chloro-analogs require the expensive X-Phos ligand and higher temperatures (120 °C) [1]. Procuring the iodo derivative eliminates the cost of the phosphine ligand (~$50–150/g at research scale) and reduces the energy input per reaction, making it more economical for parallel synthesis campaigns.

Total Synthesis of Indole Alkaloids and PKC Modulators

Research groups pursuing the total synthesis of indole-containing natural products—particularly PKC modulators such as (-)-indolactam V—should prioritize 2-iodo-5-nitroaniline. The compound has a proven track record as the key intermediate (compound 5) in the published 12-step total synthesis of (-)-indolactam V from L-glutamic acid, where its Pd-catalyzed coupling with chiral aldehyde 7 installed the critical indole 4-substitution pattern [1]. No equivalent synthetic route using 2-bromo- or 2-chloro-5-nitroaniline has been reported for this target, meaning adoption of the iodo building block provides direct literature precedent that reduces route-scouting time.

Crystal Engineering and Halogen-Bonded Co-Crystal Design

For solid-state chemists and materials scientists exploiting halogen bonding for crystal engineering, 2-iodo-5-nitroaniline offers a predictable and well-characterized three-dimensional supramolecular synthon. The Acta Crystallographica B 2002 study provides full crystallographic coordinates and interaction geometries showing that the asymmetric three-centre iodo...nitro interaction, combined with N—H...O hydrogen bonding and π...π stacking, reliably generates a 3D network [1]. The isomeric 4-iodo-2-nitroaniline cannot replicate this architecture, as it lacks π...π stacking interactions and forms only 2D sheets. Researchers designing halogen-bonded co-crystals or studying iodo...nitro interaction energetics should select the 2-iodo-5-nitro isomer for its richer interaction landscape.

Suzuki-Miyaura Macrocyclization for Complex Molecules

Synthetic chemistry groups employing intramolecular Suzuki-Miyaura reactions for macrocyclization should procure 2-iodo-5-nitroaniline when the target architecture demands an ortho-iodo/para-nitro substitution pattern. The compound was successfully used in the stereoselective synthesis of the 16-membered DEFG macrocyclic ring of complestatin and chloropeptin I, where the iodine atom served as the oxidative addition partner in the key Pd-catalyzed macrocyclization step [1]. The lower C–I bond dissociation energy (~228–240 kJ/mol) facilitates oxidative addition at milder temperatures compared to C–Br (~276–290 kJ/mol), reducing the risk of thermal decomposition or epimerization of sensitive substrates during macrocyclization [2].

Application
Selection Property
Validation Focus
Indole/Tryptophan library synthesis
Ligandless Pd-catalyzed heteroannulation
Milder temperature profile; elimination of phosphine ligand
Indole alkaloid total synthesis
Literature-validated key intermediate
Documented synthetic precedent for PKC modulator scaffolds
Halogen-bonded co-crystal design
Predictable 3D iodo-nitro supramolecular synthon
Interaction geometry reproducibility vs 2D 4-iodo isomer
Suzuki-Miyaura macrocyclization
Low C–I bond dissociation energy
Milder oxidative addition; reduced epimerization risk

All applications reflect research and synthesis context. Validate reaction conditions for specific substrate scope.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Iodo-5-nitroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.